molecular formula C8H9NO4 B067624 1-Acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate CAS No. 175796-29-9

1-Acetyl-5-oxo-2,5-dihydro-1H-pyrrol-2-yl acetate

Cat. No.: B067624
CAS No.: 175796-29-9
M. Wt: 183.16 g/mol
InChI Key: IOYQGMFWPBBRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyrroline ring, which is a five-membered nitrogen-containing heterocycle. The presence of both acetic acid and pyrroline moieties in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester typically involves the esterification of acetic acid with 1-acetyl-5-oxo-3-pyrroline-2-ol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction. The reaction mixture is typically heated to maintain a constant temperature, and the product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The pyrroline ring may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid methyl ester: Similar in structure but lacks the pyrroline ring.

    Acetic acid ethyl ester: Another ester of acetic acid with a different alcohol component.

    Pyrrolidine derivatives: Compounds containing the pyrroline ring but with different substituents.

Uniqueness

Acetic acid 1-acetyl-5-oxo-3-pyrroline-2-yl ester is unique due to the presence of both the acetic acid ester and the pyrroline ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

175796-29-9

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

(1-acetyl-5-oxo-2H-pyrrol-2-yl) acetate

InChI

InChI=1S/C8H9NO4/c1-5(10)9-7(12)3-4-8(9)13-6(2)11/h3-4,8H,1-2H3

InChI Key

IOYQGMFWPBBRBZ-UHFFFAOYSA-N

SMILES

CC(=O)N1C(C=CC1=O)OC(=O)C

Canonical SMILES

CC(=O)N1C(C=CC1=O)OC(=O)C

Synonyms

2H-Pyrrol-2-one, 1-acetyl-5-(acetyloxy)-1,5-dihydro-

Origin of Product

United States

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